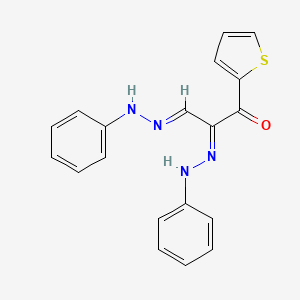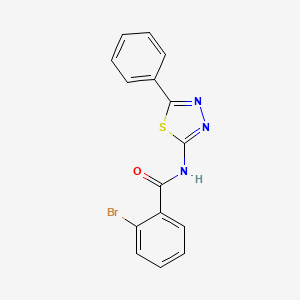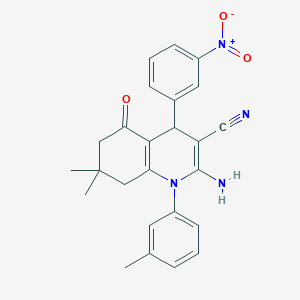![molecular formula C16H10BrCl2N5O3 B11540374 N-[(Z)-{5-bromo-2-[(2,4-dichlorobenzyl)oxy]-3-nitrophenyl}methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B11540374.png)
N-[(Z)-{5-bromo-2-[(2,4-dichlorobenzyl)oxy]-3-nitrophenyl}methylidene]-4H-1,2,4-triazol-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-1-{5-BROMO-2-[(2,4-DICHLOROPHENYL)METHOXY]-3-NITROPHENYL}-N-(4H-1,2,4-TRIAZOL-4-YL)METHANIMINE is a complex organic compound that features a combination of bromine, chlorine, and nitro functional groups, along with a triazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-1-{5-BROMO-2-[(2,4-DICHLOROPHENYL)METHOXY]-3-NITROPHENYL}-N-(4H-1,2,4-TRIAZOL-4-YL)METHANIMINE typically involves multiple steps, starting from commercially available precursors. One common route involves the bromination of a 2,4-dichlorophenylmethoxy compound, followed by nitration to introduce the nitro group. The final step involves the formation of the triazole ring through a cyclization reaction with appropriate reagents .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for bromination and nitration steps, as well as the development of efficient purification methods to isolate the final product .
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-1-{5-BROMO-2-[(2,4-DICHLOROPHENYL)METHOXY]-3-NITROPHENYL}-N-(4H-1,2,4-TRIAZOL-4-YL)METHANIMINE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions, and nucleophiles such as amines for substitution reactions. Typical conditions involve moderate temperatures and the use of solvents like ethanol or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the bromine atom could yield a variety of substituted triazole compounds .
Applications De Recherche Scientifique
Chemistry
In chemistry, (Z)-1-{5-BROMO-2-[(2,4-DICHLOROPHENYL)METHOXY]-3-NITROPHENYL}-N-(4H-1,2,4-TRIAZOL-4-YL)METHANIMINE is used as a building block for the synthesis of more complex molecules. Its unique combination of functional groups makes it a versatile intermediate in organic synthesis .
Biology and Medicine
The triazole ring is known for its bioactivity, and the presence of bromine and nitro groups can enhance the compound’s interaction with biological targets .
Industry
In industry, (Z)-1-{5-BROMO-2-[(2,4-DICHLOROPHENYL)METHOXY]-3-NITROPHENYL}-N-(4H-1,2,4-TRIAZOL-4-YL)METHANIMINE can be used in the development of new materials with specific properties, such as polymers with enhanced thermal stability or electronic properties .
Mécanisme D'action
The mechanism of action of (Z)-1-{5-BROMO-2-[(2,4-DICHLOROPHENYL)METHOXY]-3-NITROPHENYL}-N-(4H-1,2,4-TRIAZOL-4-YL)METHANIMINE involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The presence of bromine and nitro groups can enhance the compound’s binding affinity and selectivity for these targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other triazole derivatives with different substituents, such as:
- 1-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone
- 2-(2,4-Dichlorophenyl)-1-(1H-1,2,4-triazol-1-yl)ethanone .
Uniqueness
What sets (Z)-1-{5-BROMO-2-[(2,4-DICHLOROPHENYL)METHOXY]-3-NITROPHENYL}-N-(4H-1,2,4-TRIAZOL-4-YL)METHANIMINE apart is its unique combination of bromine, chlorine, and nitro groups, which can confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields .
Propriétés
Formule moléculaire |
C16H10BrCl2N5O3 |
|---|---|
Poids moléculaire |
471.1 g/mol |
Nom IUPAC |
(Z)-1-[5-bromo-2-[(2,4-dichlorophenyl)methoxy]-3-nitrophenyl]-N-(1,2,4-triazol-4-yl)methanimine |
InChI |
InChI=1S/C16H10BrCl2N5O3/c17-12-3-11(6-22-23-8-20-21-9-23)16(15(4-12)24(25)26)27-7-10-1-2-13(18)5-14(10)19/h1-6,8-9H,7H2/b22-6- |
Clé InChI |
CUNYSMXNIZAMNB-HCDFXORVSA-N |
SMILES isomérique |
C1=CC(=C(C=C1Cl)Cl)COC2=C(C=C(C=C2[N+](=O)[O-])Br)/C=N\N3C=NN=C3 |
SMILES canonique |
C1=CC(=C(C=C1Cl)Cl)COC2=C(C=C(C=C2[N+](=O)[O-])Br)C=NN3C=NN=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2,6-Dimethylphenoxy)-N'-[(E)-[5-(3-nitrophenyl)furan-2-YL]methylidene]acetohydrazide](/img/structure/B11540292.png)
![4-[(E)-[(2,4-Dimethylphenyl)imino]methyl]phenyl 4-methylbenzoate](/img/structure/B11540296.png)

![(4Z)-2-(3-chlorophenyl)-4-{[2-(2,4-dinitrophenyl)hydrazinyl]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11540301.png)
![2-(4-bromonaphthalen-1-yl)-N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11540311.png)


![2-bromo-6-methoxy-4-[(E)-(2-{4-[(4-nitrophenyl)amino]-6-(phenylamino)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol](/img/structure/B11540330.png)
![4-(decyloxy)-N-[2-({2-[(2,6-diethylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B11540338.png)
![2,4-Dibromo-6-[(E)-[(5-ethyl-2-hydroxyphenyl)imino]methyl]phenol](/img/structure/B11540341.png)
![2-[(Z)-{[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]imino}methyl]-4-chloro-6-iodophenol](/img/structure/B11540342.png)
![2-{[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(6-methylpyridin-2-yl)acetamide](/img/structure/B11540346.png)
![(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(phenyl)methanone](/img/structure/B11540348.png)
![4,4'-[(4-chlorobenzene-1,3-diyl)bis(iminomethylylidene)]bis[2-(3-chlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one]](/img/structure/B11540356.png)
